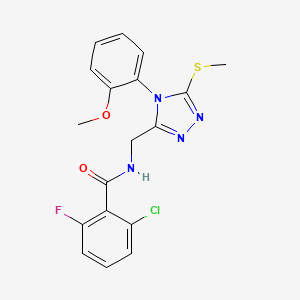![molecular formula C18H19N5OS B2440086 7-(4-ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921585-64-0](/img/structure/B2440086.png)
7-(4-ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole” is a complex organic molecule. It contains an imidazo[2,1-c][1,2,4]triazole core, which is a type of heterocyclic compound. This core is substituted with a 4-ethoxyphenyl group at the 7-position and a pyridin-2-ylmethylthio group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (imidazole, triazole, phenyl, and pyridine) and a sulfur atom, which could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the sulfur atom. These features could make the compound susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups, aromatic rings, and the sulfur atom would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of triazole derivatives, including those related to the chemical compound of interest, have been extensively studied. For example, the synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing triazole fragments has been explored for their antibacterial and antioxidant activities. These compounds showed moderate activity against certain microorganisms and were characterized using various analytical techniques (Anusevičius et al., 2015).
Antimicrobial Activities
Research on triazole derivatives has demonstrated their potential in antimicrobial applications. Studies have synthesized and evaluated various triazoles for their in vitro activity against angiotensin II as antagonists, providing insights into their potential therapeutic applications (Ashton et al., 1993). Additionally, the development of new heterocyclic compounds incorporating a thiadiazole moiety, suitable for use as insecticidal agents, has shown significant toxic effects against certain pests (Soliman et al., 2020).
Antioxidant Activities
The antioxidant potential of triazole derivatives has been explored, revealing that some compounds exhibit antioxidant activities. This research highlights the potential of triazole derivatives in mitigating oxidative stress, which is a factor in various diseases (Bayrak et al., 2009).
Biological and Medicinal Exploration
The utility of certain aminophenyl ethanones in the synthesis of heterocyclic systems, including triazoles, for biological and medicinal exploration has been reviewed. These compounds serve as critical intermediates for developing systems with potential therapeutic applications (Salem et al., 2021).
Future Directions
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-(pyridin-2-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-2-24-16-8-6-15(7-9-16)22-11-12-23-17(22)20-21-18(23)25-13-14-5-3-4-10-19-14/h3-10H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSOAHOAAYMHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)
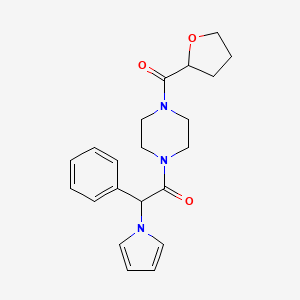
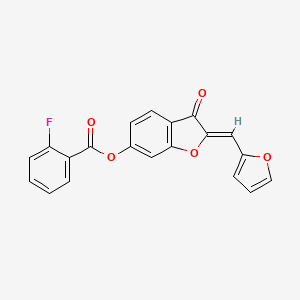

![5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2440014.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2440015.png)
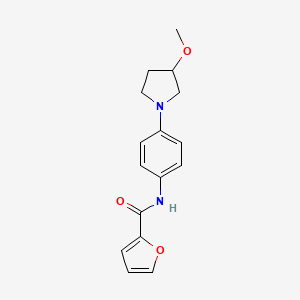
![Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2440017.png)
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)
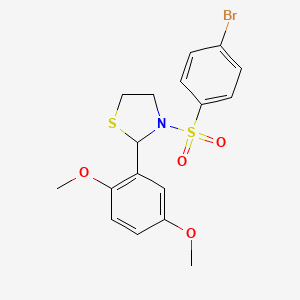
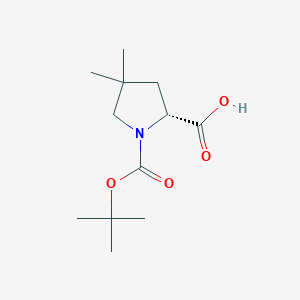
![3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2440024.png)
